Trichloro(3-chlorobutyl)silane
Overview
Description
Trichloro(3-chlorobutyl)silane is an organosilicon compound with the chemical formula C4H8Cl4Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other organosilicon compounds. This compound is known for its reactivity, particularly in hydrosilylation reactions, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(3-chlorobutyl)silane can be synthesized through the hydrosilylation of allyl chloride with trichlorosilane. This reaction typically requires a catalyst, such as a platinum complex, to proceed efficiently. The reaction conditions often involve moderate temperatures and the presence of a solvent to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of silicon with hydrogen chloride gas at elevated temperatures. This process yields trichlorosilane, which can then undergo further reactions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Trichloro(3-chlorobutyl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes.
Substitution Reactions: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Typically involves the use of a platinum catalyst and moderate temperatures.
Substitution Reactions: Often carried out in the presence of nucleophiles such as alcohols or amines under mild conditions.
Major Products:
Hydrosilylation: Produces organosilicon compounds with silicon-carbon bonds.
Substitution Reactions: Yields various functionalized silanes depending on the nucleophile used
Scientific Research Applications
Trichloro(3-chlorobutyl)silane is widely used in scientific research and industrial applications, including:
Chemistry: As a precursor in the synthesis of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials.
Biology and Medicine: In the development of biocompatible materials and drug delivery systems.
Industry: In the production of silicone polymers, coatings, and sealants.
Mechanism of Action
The mechanism of action of trichloro(3-chlorobutyl)silane primarily involves its reactivity with various nucleophiles. The silicon-chlorine bonds in the compound are highly reactive, allowing for the formation of new silicon-oxygen or silicon-nitrogen bonds. This reactivity is harnessed in the synthesis of silane coupling agents and other organosilicon compounds .
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): Used in the production of ultrapure silicon for the semiconductor industry.
Dichlorosilane (H2SiCl2): Another precursor in the synthesis of organosilicon compounds.
Silicon Tetrachloride (SiCl4): Used in the production of optical fibers and as a precursor to other silicon compounds
Uniqueness: Trichloro(3-chlorobutyl)silane is unique due to its specific structure, which includes a butyl group with a chlorine substituent. This structure imparts distinct reactivity and properties, making it particularly useful in the synthesis of specialized silane coupling agents and other functionalized silanes .
Properties
IUPAC Name |
trichloro(3-chlorobutyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl4Si/c1-4(5)2-3-9(6,7)8/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTAPTLJHWGTSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[Si](Cl)(Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552256 | |
Record name | Trichloro(3-chlorobutyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-58-4 | |
Record name | Trichloro(3-chlorobutyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.